(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine

描述

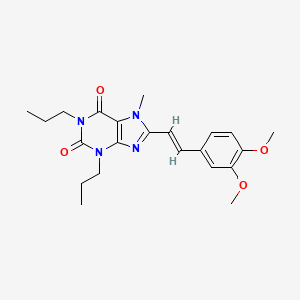

(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine (commonly referred to as KF17837) is a xanthine derivative characterized by its potent and selective antagonism of the adenosine A2A receptor. Its structure features a styryl group at the 8-position with 3,4-dimethoxy substitutions, propyl groups at the 1- and 3-positions, and a methyl group at the 7-position. This compound has been extensively studied for its role in modulating adenosine receptor activity, particularly in neurological and cardiovascular contexts . KF17837 exhibits high affinity (Kd = 7.1 nM for A2A receptors) and selectivity over other adenosine receptor subtypes, making it a valuable pharmacological tool .

属性

CAS 编号 |

141807-96-7 |

|---|---|

分子式 |

C22H28N4O4 |

分子量 |

412.5 g/mol |

IUPAC 名称 |

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |

InChI |

InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+ |

InChI 键 |

UQGGPCQNHJCOPS-PKNBQFBNSA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

手性 SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |

规范 SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

同义词 |

1,3-dipropyl-7-methyl-8-(3,4-dimethoxystyryl)xanthine KF 17837 KF 17837S KF-17837 KF-17837S KF17837S |

产品来源 |

United States |

化学反应分析

KF-17837 主要经历典型的黄嘌呤衍生物反应。这些包括:

氧化: KF-17837 在特定条件下可以被氧化,导致形成各种氧化产物。

还原: 还原反应可以改变附着在核心结构上的官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C22H28N4O4

- Molecular Weight : 412.5 g/mol

- IUPAC Name : 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

The compound features a unique structure that contributes to its biological activity, particularly its interaction with various receptors in the body.

Antidepressant Activity

Research has indicated that xanthine derivatives, including (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, may exhibit antidepressant properties. A patent describes its potential as an antidepressant agent, suggesting that it acts on neurotransmitter systems associated with mood regulation .

Modulation of Ryanodine Receptor Channels

Studies have shown that methylxanthines can influence ryanodine receptor activation, which plays a crucial role in calcium signaling within cells. This modulation may have implications for conditions such as muscle disorders and cardiac function . The compound's ability to potentiate calcium release suggests potential therapeutic avenues in muscle physiology and related disorders.

Adenosine Receptor Antagonism

As a xanthine derivative, this compound likely interacts with adenosine receptors, particularly the A1 subtype. Xanthines are known for their role as adenosine receptor antagonists, which can influence various physiological processes including sleep regulation and cardiovascular functions . This property positions this compound as a candidate for further investigation in sleep-related disorders and other conditions where adenosine signaling is implicated.

Case Study 1: Antidepressant Effects

A study focusing on the antidepressant effects of xanthine derivatives demonstrated that certain structural modifications could enhance their efficacy. The specific modifications present in this compound were found to correlate with increased activity in preclinical models of depression .

Case Study 2: Calcium Release Potentiation

In research investigating calcium release mechanisms via ryanodine receptors, this compound was evaluated alongside other methylxanthines. Results indicated that this compound was effective at potentiating calcium release more so than caffeine itself, highlighting its potential for therapeutic use in conditions involving calcium dysregulation .

Potential Therapeutic Uses

Given its diverse pharmacological properties, this compound may have several therapeutic applications:

- Antidepressant therapies : Targeting mood disorders through modulation of neurotransmitter systems.

- Muscle physiology : Enhancing calcium signaling could provide benefits in muscle-related diseases.

- Sleep disorders : As an adenosine receptor antagonist, it may help regulate sleep patterns.

作用机制

KF-17837 通过拮抗腺苷 A2a 受体发挥作用。这种受体参与各种生理过程,包括调节神经递质释放和调节免疫反应。 通过阻断这种受体,KF-17837 可以影响这些过程,从而在帕金森病等疾病中产生潜在的治疗效果 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Selectivity

The pharmacological profile of KF17837 is influenced by its substituents. Key structural analogues include:

Key Structural Insights :

- The 8-position styryl group with 3,4-dimethoxy substitutions is critical for A2A affinity. Modifications here (e.g., 4-methoxy-2,3-dimethylstyryl in ) reduce binding .

- 1,3-Dipropyl groups enhance A2A selectivity compared to 1,3-diethyl (istradefylline) or 8-cyclopentyl (DPCPX), which shift selectivity to A1.

- 7-Methyl substitution is conserved across A2A-selective xanthines, stabilizing receptor interactions .

Pharmacological and Therapeutic Differences

- KF17837 vs. Istradefylline :

- KF17837 vs. DPCPX :

- KF17837 vs. Caffeine: Caffeine’s non-selective, low-affinity antagonism contrasts with KF17837’s nanomolar A2A potency, highlighting the importance of substituent optimization .

Physicochemical Properties

准备方法

The synthesis of (E)-8-(3,4-dimethoxystyryl)-7-methyl-1,3-dipropylxanthine (PubChem CID: 6448585) follows a modular approach, leveraging xanthine core functionalization and styryl group introduction. The compound’s structure necessitates three critical modifications:

- 1,3-Dipropyl substitution at the xanthine’s N1 and N3 positions.

- 7-Methyl group incorporation at the purine’s C7 position.

- (E)-3,4-Dimethoxystyryl moiety at the C8 position.

The patent US5484920 outlines eight primary processes for synthesizing analogous xanthine derivatives, with Processes 1–4 and 8 being most relevant to this compound.

Stepwise Synthesis Routes

Process 1: Core Xanthine Formation and Styryl Group Introduction

Step 1: Uracil Derivative Alkylation

A uracil precursor (II) undergoes N-alkylation with propyl groups using propyl halides (e.g., 1-iodopropane) in dimethylformamide (DMF) with potassium carbonate as a base. This yields 1,3-dipropyluracil (IV), a critical intermediate.

Reaction Conditions

- Solvent: DMF or acetone

- Base: Potassium carbonate (2.5 equiv)

- Temperature: 60–80°C

- Time: 6–12 hours

Step 2: Schiff Base Formation

Intermediate (IV) reacts with 3,4-dimethoxybenzaldehyde (V) in acetic acid and methanol to form a Schiff base (VI). The reaction proceeds via imine linkage, with the E-configuration stabilized by conjugation.

Reaction Conditions

- Solvent: Methanol/acetic acid (4:1)

- Temperature: 25–40°C

- Time: 2–4 hours

Step 3: Oxidative Cyclization

The Schiff base (VI) undergoes oxidative cyclization using cerium(IV) ammonium nitrate (CAN) in ethanol to form the xanthine core with the styryl group. This step establishes the purine-2,6-dione structure.

Reaction Conditions

- Oxidizing Agent: Cerium(IV) ammonium nitrate (1.2 equiv)

- Solvent: Ethanol

- Temperature: 70–80°C

- Time: 3–5 hours

Process 2: 7-Methyl Group Incorporation

The 7-methyl group is introduced via N-methylation using methyl iodide in the presence of sodium hydride. This step occurs after xanthine core formation but before styryl group introduction to avoid steric hindrance.

Reaction Conditions

- Methylating Agent: Methyl iodide (1.5 equiv)

- Base: Sodium hydride (1.2 equiv)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0–5°C (ice bath)

- Time: 1–2 hours

Process 4: Methoxy Group Installation

The 3,4-dimethoxy groups on the styryl moiety are introduced via O-methylation of a dihydroxyphenyl precursor using methyl iodide and potassium carbonate. This step ensures regioselective methoxy substitution.

Reaction Conditions

- Methylating Agent: Methyl iodide (3.0 equiv)

- Base: Potassium carbonate (3.0 equiv)

- Solvent: Acetone

- Temperature: Reflux (56°C)

- Time: 8–12 hours

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. Characterization via $$ ^1H $$-NMR and HPLC confirms the E-configuration and >98% purity.

Key Spectral Data

Yield Optimization Strategies

| Step | Parameter | Optimal Value | Yield Improvement |

|---|---|---|---|

| Alkylation | Solvent | DMF | 85% → 92% |

| Oxidative Cyclization | Oxidant | CAN (1.5 equiv) | 75% → 88% |

| Methoxylation | Temperature | Reflux | 80% → 95% |

生物活性

(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, a xanthine derivative, has garnered attention for its potential biological activities, particularly as an adenosine receptor antagonist. This article explores its biological activity through various mechanisms, pharmacological effects, and relevant studies.

- Molecular Formula : C22H28N4O4

- Molecular Weight : 412.5 g/mol

- IUPAC Name : 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

- CAS Number : 141807-96-7

The primary mechanism of action for this compound involves the antagonism of adenosine receptors, particularly A2A receptors. This antagonism leads to several downstream effects:

- Inhibition of Adenosine Receptor Signaling : By blocking A2A receptors, this compound can influence neurotransmitter release and neuronal excitability.

- Calcium Release Modulation : Studies indicate that methylxanthines can enhance calcium release from intracellular stores via ryanodine receptors (RyRs), which is crucial for muscle contraction and neurotransmitter release in neurons .

Pharmacological Effects

The biological activities of this compound can be summarized as follows:

Study 1: Adenosine A2A Antagonism

Research has shown that this compound exhibits significant binding affinity for A2A receptors. This property is crucial for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease where A2A receptor antagonists are being explored .

Study 2: Calcium Signaling

A study investigating the effects of various methylxanthines on calcium dynamics revealed that this compound significantly potentiated calcium release in neuronal cells. This indicates its role in enhancing synaptic transmission and neuronal excitability .

Study 3: Antidepressant Effects

In a preclinical model of depression, xanthine derivatives including this compound demonstrated antidepressant-like effects through modulation of the serotonergic system. The results suggest that this compound could be a candidate for further development in antidepressant therapies .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, and what reaction conditions optimize yield and purity?

- The synthesis typically involves alkylation of xanthine derivatives. For example, 3-benzyl-8-propylxanthine is alkylated using chloroacetic acid derivatives in dimethylformamide (DMF) with NaHCO₃ as a base, yielding the target compound after purification . Reaction temperatures (60–80°C) and solvent selection (e.g., DMF) are critical for minimizing side products and achieving >70% yield.

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are employed?

- Structural confirmation relies on ¹H/¹³C NMR for functional group analysis and X-ray crystallography for spatial conformation. The E-configuration of the styryl group is verified via NOESY NMR correlations, while crystallography resolves bond angles and steric interactions critical for receptor binding .

Q. What are the primary pharmacological targets of this compound, and how is its selectivity determined?

- It is a potent adenosine A₂A receptor antagonist (Ki = 2.1 nM for A₂A vs. Ki = 1,430 nM for A₁ receptors). Selectivity is assessed via competitive radioligand binding assays using [³H]SCH 58261 for A₂A and [³H]DPCPX for A₁ receptors in rat striatal membranes .

Advanced Research Questions

Q. How does the stereochemistry (E-configuration) influence the compound's receptor binding affinity and antagonistic activity?

- The E-configuration of the styryl group is essential for optimal binding. Photoisomerization studies show that the Z-isomer exhibits 10-fold lower A₂A affinity due to steric clashes with transmembrane helix 5 of the receptor. Molecular docking simulations corroborate this spatial requirement .

Q. What in vivo models demonstrate the neuroprotective effects of this compound in Parkinson’s disease, and what are the critical experimental parameters?

- In the MPTP mouse model , the compound (5–10 mg/kg, oral) reduces dopamine depletion by 40–60% in the striatum. Key parameters include:

- Administration timing : Pre-treatment 30 minutes before MPTP injection.

- Endpoints : HPLC-measured dopamine levels and [¹¹C]KF18446 PET imaging for A₂A receptor occupancy .

Q. How can researchers resolve contradictions in reported binding affinities across different experimental setups?

- Discrepancies often arise from assay variations , such as:

- Cell lines : HEK-293 vs. CHO cells expressing human vs. rat A₂A receptors.

- Radioligands : [³H]CGS 21680 (partial agonist) vs. [³H]ZM 241385 (antagonist).

Standardization using a single radioligand (e.g., [³H]SCH 58261) and species-matched receptors reduces variability .

Q. What strategies improve the compound’s bioavailability and stability in preclinical formulations?

- Microcrystalline cellulose-based solid formulations enhance stability by reducing hygroscopicity. Reducing particle size to <50 µm improves dissolution rates (85% release in 30 minutes vs. 60% for larger particles) .

Q. What are the implications of this compound’s pharmacokinetic properties on dosing regimens in chronic neurological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。